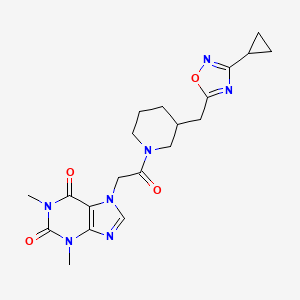

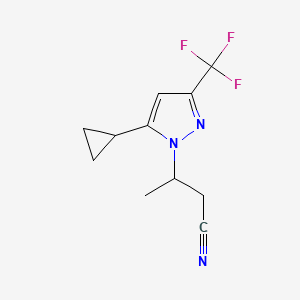

![molecular formula C17H27N7O2 B2573668 (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate CAS No. 1616415-40-7](/img/structure/B2573668.png)

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for over 100 years . They are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . These compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .

Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A specific synthesis method for “(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate” was not found in the available literature.Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .Scientific Research Applications

Anticancer Applications

This compound and its derivatives have been extensively studied for their anticancer properties. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 (colorectal cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis has been discussed to optimize these compounds' efficacy as anticancer agents (Rahmouni et al., 2016). Additionally, some derivatives have been specifically tested for their anticancer activity, showing significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with certain compounds revealing potent IC50 values, indicating their strong potential as anticancer agents (Abdellatif et al., 2014).

Anti-Inflammatory and Antinociceptive Applications

Research into 2-aminopyrimidine derivatives as ligands for the histamine H4 receptor has revealed the potential of these compounds in treating inflammation and pain. This line of study indicates that optimizing the pyrimidine and piperazine moieties can significantly enhance the compounds' in vitro potency and efficacy in animal models as anti-inflammatory and antinociceptive agents, supporting the role of H4 receptor antagonists in managing pain and inflammation (Altenbach et al., 2008).

Antimicrobial Applications

Derivatives of the compound have also been explored for their antimicrobial properties. Novel pyrazole derivatives linked with pyrazolo[4,3-d]-pyrimidine moieties have been synthesized and evaluated for their in vitro antimicrobial activities. Among these, specific compounds exhibited superior antimicrobial activity, highlighting their potential as novel antimicrobial agents (Hafez et al., 2016).

Antitubercular Applications

The exploration of nitrogen-rich hybrids combining piperazine, pyrimidine, and pyrazole moieties has been carried out with a focus on antitubercular activity. These hybrids were synthesized and subjected to both in silico and in vitro evaluations against Mycobacterium tuberculosis, with some compounds demonstrating potent activity and thus offering a new avenue for tuberculosis treatment strategies (Vavaiya et al., 2022).

Enzyme Inhibition for Neuroinflammation Imaging

Another intriguing application is the synthesis of specific derivatives as potential PET (Positron Emission Tomography) agents for imaging the IRAK4 enzyme in neuroinflammation. These agents aim to enable the non-invasive study of neuroinflammatory processes, which is crucial for understanding and treating various neurodegenerative diseases (Wang et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cancer cells .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This disruption of the cell cycle is particularly detrimental to rapidly dividing cells, such as cancer cells .

Pharmacokinetics

The compound has shown significant inhibitory activity against cancer cell lines, suggesting that it has good bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in the growth of cancer cells . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . It also induces apoptosis within these cells .

Biochemical Analysis

Biochemical Properties

The compound has been reported to interact with CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle . It acts as an inhibitor of CDK2, thereby affecting the progression of the cell cycle . The compound’s interaction with CDK2 suggests that it may have a role in biochemical reactions involving cell cycle regulation .

Cellular Effects

In terms of cellular effects, (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound is believed to be related to its inhibitory effect on CDK2 . By inhibiting CDK2, the compound can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been reported, its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function .

Properties

IUPAC Name |

tert-butyl (3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZCWZVSAVPVOW-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2573586.png)

![1-(4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2573587.png)

![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)

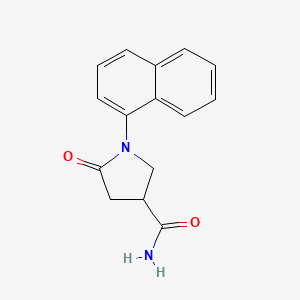

![N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2573593.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)

![(R)-Spiro[2.4]heptan-4-ol](/img/structure/B2573607.png)

![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)